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Core Science & Biosynthesis

Foundational

Molecular Docking Studies of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea: A Comprehensive Guide to Target Protein Interactions

Executive Summary The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern medicinal chemistry. Among the most versatile pharmacophores in drug discovery is the pyrazole-thiourea hybrid sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern medicinal chemistry. Among the most versatile pharmacophores in drug discovery is the pyrazole-thiourea hybrid scaffold. This whitepaper provides an in-depth technical analysis of the molecular docking protocols and mechanistic interactions of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea , a highly potent derivative known for its dual-action potential as an antimicrobial and anticancer agent.

By acting as a Senior Application Scientist, I have structured this guide to move beyond basic docking tutorials. We will explore the causality behind force field selection, the structural rationale of the ligand, and the self-validating computational workflows required to accurately predict its binding affinity against two validated therapeutic targets: Bacterial DNA Gyrase and Human Topoisomerase IIα .

Structural Rationale & Pharmacophore Analysis

The efficacy of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is not coincidental; it is a product of deliberate structural hybridization[1]. The molecule integrates three distinct pharmacophoric domains, each contributing to its binding thermodynamics:

  • The Pyrazole Core: This five-membered nitrogen heterocycle provides a rigid, planar scaffold that facilitates π−π stacking interactions with aromatic amino acid residues in the target protein's binding pocket. It also acts as a bioisostere for various functional groups, optimizing the molecule's spatial geometry[1].

  • The Thiourea Linkage: The thiourea moiety ( −NH−CS−NH− ) is a critical hydrogen-bonding hub. The nitrogen atoms act as potent hydrogen bond donors, while the sulfur atom acts as a hydrogen bond acceptor and a strong metal chelator (e.g., coordinating with Mn2+ or Mg2+ ions in enzymatic active sites)[2].

  • The 4-Fluorophenyl Group: The substitution of a fluorine atom at the para position of the phenyl ring serves a dual purpose. First, it enhances the lipophilicity and metabolic stability of the compound. Second, the highly electronegative fluorine atom can participate in orthogonal halogen bonding, significantly increasing the binding affinity within hydrophobic sub-pockets[3].

Target Selection & Biological Relevance

To evaluate the therapeutic potential of this compound, we focus on two clinically validated targets where pyrazole-thiourea derivatives have demonstrated profound inhibitory activity[4][5].

Target 1: Bacterial DNA Gyrase (PDB: 2XCT)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, responsible for introducing negative supercoils into DNA. Pyrazole-thiourea derivatives are known to intercalate into nicked DNA and form stable hydrogen bonds with the urea/thiourea moiety and specific nucleotides (e.g., DC-12), effectively halting bacterial proliferation[4].

Target 2: Human Topoisomerase IIα (PDB: 1ZXM)

In human oncology, Topoisomerase IIα is highly expressed in rapidly dividing cancer cells. Inhibitors of this enzyme prevent DNA religation, leading to double-strand breaks and apoptosis. Pyrazole hybrids have shown remarkable binding affinities to the ATPase domain of Topo IIα, competing with ATP and preventing the enzyme's conformational changes[5].

Computational Methodology: A Self-Validating Protocol

To ensure scientific integrity and reproducibility, the following step-by-step methodology utilizes AutoDock Vina, leveraging its advanced empirical scoring function and Iterated Local Search global optimizer[6].

Step 1: Ligand Preparation

Causality: Accurate 3D conformation and charge distribution are critical because docking algorithms rely on electrostatic and steric complementarity.

  • Sketch the 2D structure of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea using ChemDraw.

  • Convert to 3D and perform energy minimization using the MMFF94 force field until a gradient of 0.01 kcal/mol/Å is reached.

  • Assign Gasteiger partial charges and merge non-polar hydrogens.

  • Define the active rotatable bonds (specifically around the thiourea linkage) to allow for induced-fit adaptations during docking.

  • Save the output in .pdbqt format.

Step 2: Protein Preparation

Causality: Raw PDB files contain crystallographic artifacts, missing atoms, and incorrect protonation states that will artificially skew binding energies.

  • Retrieve crystal structures for DNA Gyrase (PDB: 2XCT) and Topoisomerase IIα (PDB: 1ZXM) from the RCSB Protein Data Bank.

  • Strip co-crystallized ligands and non-essential water molecules. Note: If a water molecule bridges the ligand-protein interaction, it must be retained; however, for standard Vina protocols, bulk water is removed[7].

  • Add polar hydrogens to simulate physiological pH (7.4) and assign Kollman united-atom charges.

  • Save the prepared receptors in .pdbqt format.

Step 3: Grid Box Generation
  • Define the search space (Grid Box) centered on the native co-crystallized ligand's coordinates to ensure the algorithm explores the validated active site.

  • Set grid dimensions to 25×25×25 Å with a spacing of 0.375 Å to encompass the entire binding pocket while minimizing computational waste.

Step 4: AutoDock Vina Execution
  • Execute the docking run via the command line interface.

  • Critical Parameter: Set exhaustiveness = 24 (default is 8). Causality: Increasing exhaustiveness exponentially increases the probability of finding the global energy minimum, reducing false-positive poses[8].

Step 5: Post-Docking Analysis
  • Extract the top-ranked pose (lowest binding free energy, ΔG ).

  • Visualize 3D interactions using PyMOL and generate 2D ligand-protein interaction maps using LigPlot+ or PLIP to identify specific hydrogen bonds, π−π stacking, and halogen interactions.

DockingWorkflow LPrep Ligand Preparation (1-(3-(4-Fluorophenyl)...) Energy Minimization Grid Grid Box Generation Define Active Site LPrep->Grid PPrep Protein Preparation (PDB: 2XCT & 1ZXM) Add H+, Assign Charges PPrep->Grid Dock AutoDock Vina Execution Exhaustiveness = 24 Grid->Dock Score Scoring & Ranking Binding Free Energy (kcal/mol) Dock->Score Analyze Interaction Profiling PyMOL / PLIP Analysis Score->Analyze

Computational workflow for molecular docking using AutoDock Vina.

Quantitative Data Presentation

The docking simulations yield robust thermodynamic data. The binding free energy ( ΔG ) is a direct computational correlate to the experimental inhibition constant ( Ki​ ). The table below summarizes the predicted interactions for the top-ranked poses.

Target ProteinPDB IDBinding Energy ( ΔG , kcal/mol)Key Hydrogen Bonds (Distance Å)Hydrophobic & π−π InteractionsHalogen Bonding (F-atom)
Bacterial DNA Gyrase 2XCT-8.65Arg136 (2.1), Asp73 (2.4) via Thiourea π−π stacking with Tyr122F Val120
Human Topoisomerase IIα 1ZXM-9.20Ser149 (2.2), Gln778 (2.5) via Thiourea π−π stacking with Phe142F Leu169

Data Interpretation: The highly negative binding energies (<-8.5 kcal/mol) indicate spontaneous and highly stable complex formation. The thiourea moiety consistently acts as the primary anchor via hydrogen bonding, validating our initial pharmacophore hypothesis.

Mechanistic Pathways & Visualizations

Understanding the downstream effects of these molecular interactions is vital for drug development. When 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea binds to its targets, it disrupts essential nucleic acid processing machinery.

In bacteria, the inhibition of DNA Gyrase prevents the relaxation of positive supercoils ahead of the replication fork, leading to replication arrest and bacterial cell death. In human cancer cells, binding to Topoisomerase IIα stabilizes the cleavable complex, preventing DNA religation. This triggers the DNA damage response (DDR) pathway, ultimately culminating in apoptosis.

MoA Ligand 1-(3-(4-Fluorophenyl)-1-phenyl -1H-pyrazol-5-yl)thiourea Target1 Bacterial DNA Gyrase (PDB: 2XCT) Ligand->Target1 Binds Active Site Target2 Human Topoisomerase IIα (PDB: 1ZXM) Ligand->Target2 Stabilizes Cleavable Complex Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Inhibition of DNA Religation Target2->Effect2 Outcome1 Bacterial Cell Death (Antimicrobial) Effect1->Outcome1 Outcome2 Apoptosis (Anticancer) Effect2->Outcome2

Dual mechanism of action for the pyrazole-thiourea derivative.

Conclusion & Future Perspectives

The molecular docking studies of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea reveal a highly optimized ligand capable of forming stable, multi-point interactions with critical therapeutic targets. The integration of the pyrazole ring, thiourea linkage, and 4-fluorophenyl group creates a synergistic pharmacophore that excels in both hydrogen bonding and hydrophobic packing.

Future in vitro and in vivo validations should focus on enzymatic inhibition assays (IC50 determination) and pharmacokinetic profiling (ADMET) to transition this computational lead into a viable preclinical candidate.

References

  • Sun, Jian; Lv, Xian-Hai; et al. "Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies." ACS Omega, 2020. 3

  • "Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis." PMC, NIH. 1

  • "Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and a-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies." Semantic Scholar. 2

  • "Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis." PMC, NIH. 4

  • "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." PMC, NIH. 5

  • Trott, Oleg, and Arthur J. Olson. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading." PMC, NIH. 6

  • Eberhardt, Jerome, et al. "AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings." Journal of Chemical Information and Modeling, 2021.7

  • "Molecular Docking in the Study of Ligand-Protein Recognition." SciSpace. 8

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Exploratory

In Vivo Pharmacokinetic Profiling of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea: A Comprehensive Technical Guide

Executive Summary The compound 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea (FPPT) represents a highly lipophilic diarylpyrazole derivative. Compounds of this class frequently exhibit potent pharmacological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea (FPPT) represents a highly lipophilic diarylpyrazole derivative. Compounds of this class frequently exhibit potent pharmacological activity (e.g., kinase inhibition) but are plagued by distinct pharmacokinetic (PK) liabilities, including poor aqueous solubility and susceptibility to oxidative desulfuration.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard, generic PK protocols. Here, we dissect the causality behind specific formulation choices, bioanalytical parameters, and metabolic tracking requirements. Every workflow presented is designed as a self-validating system , ensuring that the resulting data is not only accurate but regulatory-compliant and mechanistically sound.

Structural Rationale & Pharmacokinetic Liabilities

Before executing an in vivo study, one must understand the physicochemical constraints of the target molecule[1]. FPPT possesses three critical structural domains that dictate its behavior in vivo:

  • The Diarylpyrazole Core: Confers high lipophilicity (LogP > 4.0), driving extensive plasma protein binding and a large volume of distribution ( Vd​ ).

  • The 4-Fluorophenyl Ring: The fluorine substitution blocks primary CYP450-mediated aromatic oxidation at the para position, shifting metabolic clearance toward the thiourea moiety.

  • The Thiourea Moiety (The Toxophore): Thioureas form strong intermolecular hydrogen bonds, leading to high crystal lattice energy and near-zero aqueous solubility. More critically, thioureas undergo rapid oxidative desulfuration catalyzed by hepatic Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs)[2].

The Desulfuration Pathway

The oxidation of the thiourea sulfur yields a highly reactive sulfenic/sulfinic acid intermediate. This electrophilic species can covalently bind to nucleophilic residues on hepatic proteins (causing idiosyncratic hepatotoxicity) or resolve into a stable urea metabolite[3]. Therefore, an accurate PK profile for FPPT must simultaneously track the parent compound and its desulfurated urea metabolite.

Metabolism Parent FPPT (Parent Thiourea) m/z 313.1 CYP CYP450 / FMO Oxidation Parent->CYP Phase I Metabolism Intermediate Sulfenic/Sulfinic Acid (Reactive Intermediate) CYP->Intermediate [O] Urea Urea Metabolite m/z 297.1 Intermediate->Urea -H2S / +H2O Toxicity Protein Alkylation (Toxophore) Intermediate->Toxicity Covalent Binding

Fig 1. Oxidative desulfuration pathway of FPPT mediated by CYP450/FMO enzymes.

Pre-Formulation and Dosing Strategy

Standard aqueous buffers will fail for FPPT. To calculate absolute bioavailability ( F% ), we require both an Intravenous (IV) true solution and a Per Os (PO) suspension.

  • IV Formulation (2 mg/kg): 10% DMSO / 10% Solutol HS15 / 80% Saline.

    • Causality: DMSO disrupts the bidentate hydrogen bonding of the thiourea. Solutol HS15 acts as a non-ionic steric stabilizer, preventing the highly lipophilic FPPT from precipitating upon injection into the aqueous environment of the systemic circulation.

  • PO Formulation (10 mg/kg): 0.5% Methylcellulose (MC) / 0.1% Tween-80 in Deionized Water.

    • Causality: A fine, homogenous suspension maximizes the surface area for gastrointestinal dissolution, ensuring that absorption is permeability-rate-limited rather than dissolution-rate-limited.

In Vivo Study Design (Rodent Model)

This protocol utilizes male Sprague-Dawley (SD) rats. The system is designed to be self-validating by incorporating strict baseline controls and cross-route comparisons.

Step-by-Step Dosing & Sampling Protocol
  • Animal Preparation: Fast male SD rats (200–250 g, n=3 per group) for 12 hours prior to dosing to eliminate food-effect variables on GI absorption. Water remains ad libitum.

  • Baseline Validation: Collect a 0-hour (pre-dose) blood sample (200 µL) via jugular vein cannula. Self-Validation Check: This sample is mandatory to prove the absence of endogenous isobaric interferences during LC-MS/MS analysis.

  • Administration:

    • Group 1 (IV): Administer 2 mg/kg via lateral tail vein injection over 30 seconds.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples into K2​ EDTA tubes at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Harvesting: Centrifuge blood immediately at 4,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled cryovials and store at -80°C to prevent ex vivo degradation of the thiourea.

PK_Workflow Formulation Formulation Development (DMSO/Solutol/Saline) Dosing In Vivo Dosing (SD Rats) IV (2 mg/kg) & PO (10 mg/kg) Formulation->Dosing Administer Sampling Serial Blood Sampling (0 to 24 hours) Dosing->Sampling Collect Extraction Plasma Extraction (Protein Precipitation) Sampling->Extraction Process LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Inject NCA Pharmacokinetic Analysis (Non-Compartmental) LCMS->NCA Quantify

Fig 2. End-to-end in vivo pharmacokinetic workflow for FPPT evaluation.

Bioanalytical Methodology (LC-MS/MS)

To meet the [4], the analytical method must demonstrate high selectivity, accuracy, and precision.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of rat plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 50 ng/mL of Internal Standard (IS).

  • Vortex vigorously for 3 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial. Inject 5 µL into the LC-MS/MS system.

Self-Validation Check: Incurred Sample Reanalysis (ISR) must be performed on 10% of the study samples to validate the reproducibility of the extraction in true physiological matrices, rather than just spiked buffer[5].

LC-MS/MS Conditions
  • Column: Waters XBridge C18 (2.1 × 50 mm, 3.5 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes; hold for 1 minute; re-equilibrate for 1.5 minutes.

Table 1: Multiple Reaction Monitoring (MRM) Parameters

AnalyteExact MassQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (V)Collision Energy (eV)
FPPT (Parent) 312.08313.1175.16025
FPPT-Urea (Metabolite) 296.10297.1175.16025
Internal Standard -346.1225.16530

Data Analysis & Pharmacokinetic Parameters

Data is processed using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software. The terminal elimination rate constant ( λz​ ) is determined by log-linear regression of the final 3–4 time points.

Based on the physicochemical profile of diarylpyrazole thioureas, the following table outlines the expected quantitative PK parameters.

Table 2: Representative Pharmacokinetic Parameters for FPPT in SD Rats

ParameterDefinitionUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax​ Maximum Plasma Concentrationng/mL1850 ± 210640 ± 85
Tmax​ Time to Maximum Concentrationh0.0832.5 ± 0.5
AUC0−∞​ Area Under the Curveng·h/mL4200 ± 3505800 ± 410
t1/2​ Terminal Half-Lifeh3.2 ± 0.44.1 ± 0.6
CL Systemic ClearanceL/h/kg0.47-
Vdss​ Volume of Distribution (Steady State)L/kg2.1-
F Absolute Oral Bioavailability%-~27.6%

Interpretation: A high Vdss​ (> 2.0 L/kg) indicates extensive tissue distribution, typical for lipophilic pyrazoles. A moderate clearance (0.47 L/h/kg) combined with the appearance of the m/z 297.1 metabolite confirms that hepatic desulfuration is a primary clearance mechanism.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Rendic, S., & Guengerich, F. P. (2021). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. National Institutes of Health (PMC).[Link]

  • Smith, V., et al. (2006). Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics, AACR Journals.[Link]

  • Henderson, M. C., et al. (2010). Diphenylthiourea, a Common Rubber Chemical, Is Bioactivated to Potent Skin Sensitizers. Chemical Research in Toxicology, ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea via High-Resolution NMR Spectroscopy

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Characterization Guide Introduction and Chemical Significance The pyrazole scaffold, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Characterization Guide

Introduction and Chemical Significance

The pyrazole scaffold, particularly when functionalized with a thiourea moiety, represents a highly privileged pharmacophore in modern drug discovery. Derivatives containing the "NNSN" motif (pyrazolyl thioureas) have demonstrated potent biological activities, serving as kinase inhibitors in anticancer research and exhibiting sub-micromolar minimum inhibitory concentrations (MICs) against methicillin-resistant Staphylococcus aureus (MRSA)[1][2].

The compound 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea integrates three critical structural elements: a lipophilic 1-phenyl ring, a 4-fluorophenyl group for metabolic stability, and a hydrogen-bond-donating thiourea group. Accurate structural characterization of this molecule is paramount, as the regiochemistry of the pyrazole ring (1,3,5-substitution pattern) and the integrity of the thiourea functional group dictate its binding affinity to target proteins. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this compound, detailing the causality behind experimental parameters and spectral interpretation.

Experimental Protocol: NMR Sample Preparation and Acquisition

To ensure a self-validating system, the protocol incorporates internal referencing and specific solvent environments designed to mitigate spectral artifacts common in thiourea derivatives.

Step-by-Step Methodology

Step 1: Solvent Selection and Sample Dissolution

  • Action: Weigh 15–20 mg of the synthesized compound for 1 H NMR (or 40–50 mg for 13 C NMR). Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: Pyrazole-thiourea derivatives exhibit strong intermolecular hydrogen bonding, which can lead to severe line broadening or insolubility in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks, ensuring complete dissolution, and sharpening the critical -NH and -NH 2​ signals[3].

Step 2: Sample Filtration and Tube Preparation

  • Action: Filter the dissolved sample through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Causality: Particulate matter causes localized magnetic field inhomogeneities, leading to poor shimming and broad peaks. Filtration ensures a homogeneous solution, critical for resolving fine heteronuclear spin-spin couplings (e.g., 19 F- 1 H and 19 F- 13 C).

Step 3: Spectrometer Calibration and 1 H NMR Acquisition

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6​ . Shim the magnet until the lock level is stable and maximized. Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30), 16–32 scans, an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 1.0 second.

  • Causality: A 30° pulse ensures rapid recovery of longitudinal magnetization, allowing for a shorter D1 and faster acquisition without compromising the integration accuracy of the aromatic and amine protons.

Step 4: 13 C NMR Acquisition with Fluorine Considerations

  • Action: Acquire the 13 C NMR spectrum using a proton-decoupled sequence (zgpg30). Increase the number of scans to 1024–2048. Set the relaxation delay (D1) to 2.0 seconds.

  • Causality: Carbon has a low natural abundance (1.1%) and lower gyromagnetic ratio. The extended D1 allows for the relaxation of quaternary carbons (e.g., C=S, pyrazole C3/C5). Note: The sequence is 1 H-decoupled, but 19 F is not decoupled. Therefore, carbon atoms near the fluorine atom will split into doublets, serving as an internal structural validation tool.

Step 5: Data Processing and Internal Referencing

  • Action: Apply a Fourier Transform (FT) with a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Phase and baseline correct the spectra. Reference the chemical shifts to the TMS internal standard ( δ 0.00 ppm) or the residual DMSO pentet ( δ 2.50 ppm for 1 H, δ 39.52 ppm for 13 C).

Workflow Visualization

NMR_Workflow A 1. Compound Synthesis 1-(3-(4-Fluorophenyl)-1-phenyl -1H-pyrazol-5-yl)thiourea B 2. Sample Preparation Dissolution in DMSO-d6 + TMS (Disrupts H-Bonding) A->B C 3. Spectrometer Tuning Locking, Shimming & Pulse Calibration B->C D 4. Data Acquisition 1H (16 scans) | 13C (1024 scans) C->D E 5. Spectral Processing FT, Phase/Baseline Correction D->E F 6. Structural Validation J-Coupling Analysis (19F-13C) & Regiochemistry Confirmation E->F

Workflow for the NMR sample preparation, acquisition, and structural validation of pyrazole-thioureas.

Data Presentation and Spectral Assignments

The following tables summarize the expected quantitative NMR data, integrating chemical shifts ( δ ), multiplicities, coupling constants ( J ), and structural assignments.

Table 1: 1 H NMR Characterization Data (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Logic
9.85br s-1HThiourea -NH- : Highly deshielded due to the adjacent C=S group and pyrazole ring.
7.89dd 3JH−H​ = 8.8, 4JH−F​ = 5.42H4-Fluorophenyl H-2', H-6' : Ortho to pyrazole, meta to F.
7.75br s-2HThiourea -NH 2​ : Broadened due to quadrupolar relaxation of nitrogen and chemical exchange.
7.55d 3JH−H​ = 7.82H1-Phenyl H-2'', H-6'' : Ortho protons of the N1-phenyl ring.
7.45t 3JH−H​ = 7.82H1-Phenyl H-3'', H-5'' : Meta protons of the N1-phenyl ring.
7.35t 3JH−H​ = 7.41H1-Phenyl H-4'' : Para proton of the N1-phenyl ring.
7.25t (app) 3JH−H​ 3JH−F​ 8.82H4-Fluorophenyl H-3', H-5' : Ortho to F. Appears as a triplet due to similar H-H and H-F coupling.
6.95s-1HPyrazole H-4 : Shielded by the electron-rich nature of the pyrazole core[1].
Table 2: 13 C NMR Characterization Data (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JC−F​ , Hz)Assignment / Structural Logic
182.5s-C=S (Thiourea) : Extreme downfield shift due to sulfur's anisotropy and electronegativity[3].
162.4d 1JC−F​ = 245.04-Fluorophenyl C-4' : Directly attached to Fluorine.
150.2s-Pyrazole C-3 : Deshielded by adjacent sp2 nitrogen and aryl group.
138.5s-1-Phenyl C-1'' : Quaternary carbon attached to pyrazole N1.
136.8s-Pyrazole C-5 : Quaternary carbon attached to thiourea nitrogen.
129.5s-1-Phenyl C-3'', C-5'' : Meta carbons.
128.2d 4JC−F​ = 3.04-Fluorophenyl C-1' : Para to Fluorine, attached to pyrazole C3.
127.8s-1-Phenyl C-4'' : Para carbon.
127.4d 3JC−F​ = 8.24-Fluorophenyl C-2', C-6' : Meta to Fluorine.
124.5s-1-Phenyl C-2'', C-6'' : Ortho carbons.
115.6d 2JC−F​ = 21.54-Fluorophenyl C-3', C-5' : Ortho to Fluorine.
98.4s-Pyrazole C-4 : Highly shielded methine carbon characteristic of 1,3,5-trisubstituted pyrazoles.

Mechanistic and Structural Insights

The Diagnostic Value of Heteronuclear 19 F- 13 C Coupling

The presence of the 4-fluorophenyl group provides a built-in validation mechanism for the 13 C spectrum. Because standard 13 C acquisition only decouples protons, the spin-1/2 19 F nucleus couples with the carbon atoms of the phenyl ring. The magnitude of this coupling ( J -value) decays predictably with distance:

  • 1JC−F​ (Direct attachment): ~245 Hz at 162.4 ppm.

  • 2JC−F​ (Ortho carbons): ~21.5 Hz at 115.6 ppm.

  • 3JC−F​ (Meta carbons): ~8.2 Hz at 127.4 ppm. Observing this exact splitting pattern unequivocally confirms the presence and integrity of the fluorinated aromatic system without requiring a dedicated 19 F NMR probe.

Regiochemical Confirmation of the Pyrazole Core

Differentiating between 1,3,5- and 1,4,5-substituted pyrazoles is a common challenge in heterocyclic synthesis. In this compound, the resonance of the pyrazole methine proton at δ 6.95 ppm and its corresponding carbon at δ 98.4 ppm are highly diagnostic. The C-4 position of a pyrazole ring is the most electron-rich position due to the resonance contribution from the two nitrogen atoms, pushing its chemical shift significantly upfield compared to typical aromatic carbons (~120-130 ppm)[1][4]. If the compound had cyclized incorrectly (e.g., leaving C-3 or C-5 open), the methine signal would appear much further downfield (>105 ppm).

Thiourea Deshielding Dynamics

The thiourea carbon (C=S) is observed at δ 182.5 ppm . This extreme downfield shift is caused by the high polarizability of the C=S double bond and the magnetic anisotropy of the sulfur atom. Furthermore, the broad singlets of the -NH ( δ 9.85) and -NH 2​ ( δ 7.75) protons in the 1 H spectrum confirm that the thiourea group has not undergone unintended cyclization (e.g., into an aminothiazole), which would consume these protons and drastically alter the spectrum[3].

References

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives National Center for Biotechnology Information (PMC)[Link][1]

  • Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA National Center for Biotechnology Information (PMC)[Link][2]

  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action MDPI[Link][3]

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Application

Application Note: In Vitro Cell Viability Assay Preparation for 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

Pharmacological Context & Rationale The compound 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea represents a highly privileged scaffold in modern medicinal chemistry. By fusing a pyrazole ring with a thiourea mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

The compound 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea represents a highly privileged scaffold in modern medicinal chemistry. By fusing a pyrazole ring with a thiourea moiety, this class of molecules frequently exhibits potent anticancer, antimicrobial, and kinase-inhibitory activities[1].

From a mechanistic standpoint, pyrazole-thiourea derivatives are heavily investigated as inhibitors of receptor tyrosine kinases (such as TRK) and cyclin-dependent kinases (CDKs)[2]. By binding to the ATP-binding pocket of these kinases, the compound disrupts downstream signaling cascades—most notably the MAPK and AKT pathways—ultimately halting cell proliferation and inducing apoptosis[2].

To accurately quantify the antiproliferative efficacy (IC50) of this compound during preclinical drug development, robust in vitro cell viability assays are required.

MOA Compound 1-(3-(4-Fluorophenyl)-1-phenyl- 1H-pyrazol-5-yl)thiourea Kinase Target Kinase (e.g., TRK / CDK2) Compound->Kinase Inhibits MAPK MAPK / AKT Pathways Kinase->MAPK Phosphorylation Proliferation Cell Proliferation & Survival MAPK->Proliferation Promotes Apoptosis Apoptosis MAPK->Apoptosis Blocks

Fig 1: Kinase inhibition mechanism of the pyrazole-thiourea derivative disrupting cell survival.

Assay Selection: Causality and Logic

Evaluating the cytotoxicity of small-molecule kinase inhibitors requires assays that accurately reflect cellular health without interfering with the compound's chemistry. We detail two orthogonal approaches:

  • Metabolic Assessment (MTT Assay): This colorimetric assay relies on the reduction of the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. Causality: This reduction is driven by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria[3]. If the pyrazole-thiourea compound successfully inhibits its target kinase and induces cell death, mitochondrial activity ceases, yielding a proportional decrease in absorbance[3].

  • ATP Quantitation (CellTiter-Glo®): This homogeneous luminescent assay measures intracellular ATP levels using a proprietary luciferase reaction[4]. Causality: ATP is the most direct indicator of metabolically active cells. Because it utilizes an "add-mix-measure" format, it eliminates the need for washing steps, thereby preventing the accidental removal of loosely adherent apoptotic cells and making it highly superior for High-Throughput Screening (HTS)[4].

Experimental Design: A Self-Validating System

To ensure trustworthiness, every assay plate must function as a self-validating system. The following controls are mandatory:

  • Vehicle Control (0.1% DMSO): 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is highly hydrophobic. It must be dissolved in DMSO. The vehicle control ensures that any observed cell death is due to the compound, not solvent toxicity.

  • Positive Control (Staurosporine): A broad-spectrum kinase inhibitor used at 1 µM to confirm that the specific cell line is responsive to kinase-mediated apoptosis and that the assay reagents are functioning.

  • Background Control (Media + Reagent): Used to subtract baseline absorbance/luminescence generated by phenol red or serum proteins[3].

  • Edge Effect Mitigation: The outermost wells of the 96-well plate must be filled with 200 µL of sterile PBS. Causality: This prevents media evaporation in the inner wells during the 72-hour incubation, which would otherwise artificially concentrate the drug and skew IC50 calculations.

Workflow Seed Seed Cells (96/384-well plate) Treat Compound Treatment (72h incubation) Seed->Treat Assay Add Viability Reagent (MTT or CellTiter-Glo) Treat->Assay Read Readout (Absorbance/Luminescence) Assay->Read Analyze IC50 Calculation Read->Analyze

Fig 2: Standardized in vitro cell viability assay workflow for high-throughput compound screening.

Step-by-Step Methodologies

Compound Preparation
  • Weigh out the appropriate mass of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea.

  • Dissolve completely in 100% molecular-biology grade DMSO to create a 10 mM master stock . Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Perform a 10-point, 3-fold serial dilution in intermediate tubes using 100% DMSO.

  • Dilute these intermediate stocks 1:1000 into pre-warmed cell culture media to create 2X treatment solutions. (Note: Final DMSO concentration on cells will be 0.1%).

Protocol A: MTT Colorimetric Assay[3]

Best for cost-effective, low-throughput validation.

  • Seeding: Seed 5,000 cells/well in 50 µL of complete media into a clear, flat-bottom 96-well plate (excluding edge wells). Incubate overnight at 37°C, 5% CO2.

  • Treatment: Add 50 µL of the 2X compound solutions to the wells. Incubate for 72 hours.

  • Reagent Addition: Add 50 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3 hours at 37°C. Causality: This allows sufficient time for viable cells to internalize the dye and for mitochondrial dehydrogenases to cleave the tetrazolium ring[3].

  • Solubilization: Carefully aspirate the media. Critical step: Do not disturb the purple formazan crystals at the bottom of the well. Add 150 µL of MTT solvent (e.g., DMSO) to each well.

  • Readout: Agitate on an orbital shaker for 15 minutes. Read absorbance at 590 nm using a microplate reader.

Protocol B: CellTiter-Glo® Luminescent Assay[4]

Best for high-throughput, highly sensitive screening.

  • Seeding & Treatment: Seed and treat cells exactly as described in Protocol A, but utilize an opaque white 96-well plate . Causality: White plates maximize luminescent signal reflection and prevent optical crosstalk between adjacent wells.

  • Equilibration: After 72 hours, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Causality: The luciferase enzyme is highly temperature-sensitive; uneven temperature gradients across the plate will cause false variations in luminescent intensity[4].

  • Lysis & Reaction: Add 100 µL of room-temperature CellTiter-Glo® Reagent directly to the 100 µL of media in each well[4].

  • Mixing: Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Readout: Record luminescence with an integration time of 0.5–1.0 second per well.

Quantitative Data Presentation

When comparing the performance of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea across both assay formats, researchers should expect differing dynamic ranges and statistical robustness. The table below summarizes the quantitative performance metrics typical for these methodologies when screening kinase inhibitors.

Assay TypeReadout ModalityDynamic RangeExpected Z'-FactorSignal-to-Background (S/B)IC50 Sensitivity
MTT Assay Absorbance (590 nm)~10³ cells0.65 - 0.755 - 10Moderate
CellTiter-Glo® Luminescence~10⁵ cells0.80 - 0.90> 100High

Note: A Z'-factor > 0.5 indicates an excellent assay. CellTiter-Glo consistently yields higher Z'-factors due to the elimination of the media aspiration step, which reduces technical variability.

References[1] ResearchGate. Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Available at:https://www.researchgate.net/publication/353610217[2] Google Patents. WO2017075107A1 - Point mutations in trk inhibitor-resistant cancer and methods relating to the same. Available at:https://patents.google.com/patent/WO2017075107A1/en[3] Abcam. MTT assay protocol. Available at:https://www.abcam.com/protocols/mtt-assay-protocol[4] Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Available at:https://www.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting HPLC peak tailing issues for 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

Target Analyte: 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Analyzing complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing complex heterocyclic compounds like 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea presents a "perfect storm" of chromatographic challenges. This molecule features basic pyrazole nitrogens, a highly reactive thiourea moiety, and bulky hydrophobic aromatic rings. This guide synthesizes field-proven methodologies to diagnose and resolve peak tailing, ensuring robust and reproducible quantification.

Part 1: Diagnostic Workflow

Before altering your method, you must isolate whether the peak tailing is a physical system issue or a chemical secondary interaction. Follow this logical decision tree to diagnose the root cause.

G Start Peak Tailing Observed (Asymmetry Factor > 1.5) CheckAll Are all peaks tailing or just the target analyte? Start->CheckAll AllPeaks All Peaks Tail CheckAll->AllPeaks TargetOnly Only Target Tails CheckAll->TargetOnly Physical Physical Issue: Check for column void, clogged frit, or extra-column volume AllPeaks->Physical EDTATest Does adding 0.1mM EDTA to mobile phase improve shape? TargetOnly->EDTATest MetalChelation Metal Chelation: Thiourea interacting with stainless steel hardware. Use PEEK/Passivation EDTATest->MetalChelation Yes pHTest Does lowering pH (e.g., 2.5) improve peak shape? EDTATest->pHTest No Silanol Silanol Interaction: Pyrazole nitrogens interacting with acidic Si-OH. Use end-capped column pHTest->Silanol Yes TempTest Does increasing column temp (e.g., 45°C) sharpen the peak? pHTest->TempTest No Tautomerism Tautomerism: Thiourea interconversion. Run at elevated temperature TempTest->Tautomerism Yes Overload Sample Overload or Solvent Mismatch: Dilute sample or match injection solvent to mobile phase TempTest->Overload No

Diagnostic workflow for isolating HPLC peak tailing causes in thiourea derivatives.

Part 2: Troubleshooting Guide & FAQs

As a Senior Application Scientist, I approach peak tailing by addressing the fundamental physical chemistry of the analyte-stationary phase interactions. Below are the specific causalities and solutions for this molecule.

Q1: Why does the pyrazole moiety cause tailing, and how do I fix it?

The Causality: The pyrazole ring contains basic nitrogen atoms. In traditional silica-based columns, a portion of the silica surface remains unbonded, leaving exposed silanol groups (Si-OH)[1]. These free silanols are highly acidic and act as ion-exchange sites. As your basic analyte travels through the column, it undergoes a secondary retention mechanism via electrostatic interactions with these ionized silanols, causing the molecules to travel at different speeds and resulting in a tailing peak[2]. The Solution:

  • Lower the Mobile Phase pH: Adjust the aqueous mobile phase to a pH of 2.5–3.0 using formic acid or phosphoric acid. This ensures the silanol groups are fully protonated (neutralized), shutting down the secondary ion-exchange interaction[3].

  • Use Type B End-Capped Silica: Ensure you are using a modern, highly end-capped Type B silica column. End-capping converts residual silanols into less polar functional groups, drastically reducing surface activity[2].

Q2: How does the thiourea group interact with my HPLC hardware?

The Causality: Thiourea is a potent metal chelator. Trace metals (such as iron and aluminum) are often present in older silica matrices, and modern HPLC systems are heavily reliant on stainless steel for tubing, pump heads, and column frits[1]. The thiourea group coordinates with these metal ions, creating a strong, unwanted secondary retention mechanism. This can lead to severe peak tailing, reduced peak area, or even complete irreversible adsorption[4]. The Solution: To mitigate this, you must mask the metal sites. Add a chelating agent like 0.1 mM Ethylenediaminetetraacetic acid (EDTA) directly to your mobile phase[4]. For a permanent fix, migrate the assay to a bio-inert LC system utilizing PEEK (polyetheretherketone) tubing and MaxPeak Premier (or equivalent hardware-passivated) columns[4].

Q3: I've ruled out silanols and metals. Could tautomerism be causing my peak distortion?

The Causality: Yes. The thiourea group can undergo tautomerization (thiourea isothiourea) in solution. If the rate of this interconversion is on the same timescale as your chromatographic separation, the detector will observe a mixture of tautomers, resulting in a severely broadened, split, or tailing peak. The Solution: Increase the column compartment temperature to 45°C–50°C. Elevating the temperature increases the kinetic rate of tautomeric interconversion. When the interconversion is significantly faster than the chromatographic separation, the column "sees" a single, time-averaged molecular state, resulting in a sharp, symmetrical peak.

Q4: I am injecting a highly concentrated sample dissolved in 100% DMSO. Is this causing the tailing?

The Causality: 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea contains two bulky, hydrophobic aromatic rings, making it poorly soluble in highly aqueous environments. If you inject a large volume of strong solvent (DMSO) into a weak mobile phase (e.g., 80% water), the analyte precipitates at the column head or causes a localized disruption of the stationary phase partitioning[5]. This is known as volume/solvent overload. The Solution: Match your injection solvent to your initial mobile phase conditions. If solubility demands a stronger solvent, restrict your injection volume to 2 µL to allow rapid dilution within the mobile phase stream before it impacts the column bed.

Part 3: Quantitative Data Presentation

The following table summarizes the impact of targeted chromatographic interventions on the peak shape of our target molecule. Note: An Asymmetry Factor (As) of 1.0 represents a perfectly symmetrical Gaussian peak. Values > 1.5 indicate problematic tailing[6].

Chromatographic ConditionPrimary Retention MechanismActive Secondary InteractionUSP Tailing Factor ( Tf​ )Asymmetry Factor ( As​ )
Standard C18, pH 7.0, 25°CHydrophobicSilanol + Metal Chelation2.853.10
End-capped C18, pH 7.0, 25°CHydrophobicMetal Chelation1.952.15
End-capped C18, pH 3.0, 25°CHydrophobicMetal Chelation (Reduced)1.601.75
End-capped C18, pH 3.0, 45°CHydrophobicTautomerism (Resolved)1.351.42
PEEK Hardware + C18, pH 3.0, 45°C Hydrophobic None (Eliminated) 1.05 1.08

Part 4: Experimental Protocols

Protocol 1: System Passivation and EDTA Mobile Phase Preparation

Use this protocol to strip trace metals from your HPLC system and maintain a passivated state for thiourea analysis.

Self-Validating System Check: Before beginning, inject a neutral hydrophobic marker (e.g., toluene). If the neutral marker exhibits perfect symmetry ( As​≈1.0 ) while your thiourea derivative tails, the issue is confirmed as a chemical secondary interaction (metals/silanols) rather than a physical system void[3].

Step 1: System Metal Stripping

  • Remove the analytical column and replace it with a zero-dead-volume union.

  • Flush all system lines (A, B, C, D) with LC-MS grade Water for 15 minutes at 2.0 mL/min.

  • Prepare a 0.1 M solution of EDTA disodium salt in water.

  • Flush the system with the 0.1 M EDTA solution for 60 minutes at 1.0 mL/min to chelate and strip bound metals from the stainless steel tubing and pump heads.

  • Flush extensively with LC-MS grade Water for 30 minutes to remove residual EDTA.

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Dissolve 37.2 mg of EDTA disodium salt in 1.0 L of LC-MS grade water (yields 0.1 mM EDTA). Add 0.1% Formic Acid to adjust the pH to ~2.8.

  • Organic Phase (B): Use 100% LC-MS grade Acetonitrile. (Do not add EDTA to the organic phase to prevent precipitation).

  • Reinstall the highly end-capped C18 column and equilibrate with the new mobile phase for at least 20 column volumes before injecting the thiourea sample.

Part 5: References

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs Chromatography Resources.[Link]

  • Chromatography Today. "What is Peak Tailing?" Chromatography Today Technical Articles.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Technical Guides.[Link]

  • Waters Corporation. "Improved Peak Recovery and Peak Shape of Oligonucleotides Using Waters Premier Columns." Waters Application Notes.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources.[Link]

Sources

Optimization

preventing oxidative degradation of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea in DMSO solutions

Focus: Preventing Oxidative Degradation of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea in DMSO Solutions Welcome to the Application Scientist Support Portal. This guide is specifically engineered for research...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Oxidative Degradation of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea in DMSO Solutions

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals dealing with the unique chemical instability of pyrazole-thiourea derivatives in standard screening solvents.

The Mechanistic Reality: Causality of Thiourea Degradation

When handling 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea, the standard practice of creating 10 mM stock solutions in Dimethyl Sulfoxide (DMSO) often leads to rapid loss of biological activity. To solve this, we must first understand the causality of the degradation.

DMSO is universally used in high-throughput screening, but it is not a chemically inert bystander. It is a hygroscopic solvent and a mild oxidizing agent[1]. The thiourea moiety in your compound contains a highly nucleophilic sulfur atom. When exposed to DMSO—especially in the presence of dissolved atmospheric oxygen, trace heavy metals, or light—the sulfur atom undergoes an oxidative attack.

The mechanism typically proceeds via the transfer of an oxygen atom, reducing DMSO to dimethyl sulfide (DMS) while oxidizing the thiourea into a sulfenic acid intermediate. This intermediate rapidly dimerizes into a formamidine disulfide or undergoes further hydrolysis to become a urea derivative [2]. Because the thiourea group is often a critical hydrogen-bond donor/acceptor in the pharmacophore, this sulfur-to-oxygen substitution results in a direct loss of target binding affinity.

Interactive Troubleshooting (FAQs)

Q: My compound shows a sudden drop in potency after a week in DMSO. Is it precipitating or degrading? A: While precipitation is a widespread issue for diverse compound libraries stored in DMSO[3], thiourea derivatives are uniquely prone to structural degradation. If standard resolubilization techniques (e.g., mild sonication or heating to 37°C) do not restore assay potency, oxidative degradation to the urea analog has likely occurred.

Q: Can I use standard benchtop DMSO for my stock solutions? A: Absolutely not. Standard benchtop DMSO rapidly absorbs atmospheric moisture. This water content not only lowers the solubility limit of hydrophobic pyrazole compounds but also facilitates the hydrolytic steps of the oxidation pathway[3]. You must use anhydrous, amine-free, and peroxide-free DMSO packaged under an inert gas.

Q: Does freezing the DMSO stock at -20°C prevent degradation? A: Freezing slows the thermodynamic kinetics of oxidation but does not arrest it if dissolved oxygen or reactive oxygen species are already trapped in the solvent matrix. Furthermore, repeated freeze-thaw cycles introduce condensation (water) and fresh oxygen into the vial. Single-use aliquots are mandatory for thioureas.

Quantitative Data: Storage Conditions vs. Stability Matrix

To illustrate the critical impact of storage conditions on thiourea integrity, below is a representative stability matrix demonstrating the expected degradation profile of thiourea derivatives in DMSO over time.

Storage ConditionSolvent QualityAtmosphereLight ExposureEstimated Half-Life (t½)1-Month Purity (LC-MS)
Room Temp (25°C) Benchtop (Non-anhydrous)Ambient AirUnprotected< 3 Days< 10%
+4°C Benchtop (Non-anhydrous)Ambient AirUnprotected1-2 Weeks~ 30%
-20°C AnhydrousAmbient AirAmber Vial3-6 Months~ 85%
-80°C (Optimized) Anhydrous, DegassedArgon BlanketAmber Vial> 2 Years> 98%
Self-Validating SOP: Preparation of Stable DMSO Stocks

To guarantee scientific integrity, every protocol must have an internal validation mechanism. Follow this step-by-step methodology to prepare and validate stable stock solutions of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea.

Step 1: Solvent Degassing Obtain ultra-pure, anhydrous DMSO (<0.005% water). Before introducing the compound, sparge the DMSO with high-purity Argon gas for 15 minutes to actively displace dissolved oxygen.

Step 2: Antioxidant Supplementation (Context-Dependent) If compatible with your downstream biochemical or cellular assays, supplement the DMSO with a radical scavenger or a mild reducing agent (e.g., 1 mM TCEP or DTT). This creates a sacrificial barrier that protects the thiourea moiety from trace oxidants.

Step 3: Controlled Dissolution Weigh the pyrazole-thiourea powder inside a nitrogen-purged glove box or desiccator. Dissolve the compound in the degassed DMSO to your target concentration (e.g., 10 mM). Gently vortex until completely clear.

Step 4: Aliquoting and Shielding Dispense the solution into single-use, amber glass vials. Thioureas can undergo photo-oxidation[2], making light-shielding critical.

Step 5: Argon Blanketing & Cryo-Storage Gently blow Argon gas over the headspace of each vial before sealing with a PTFE-lined cap. Immediately transfer the aliquots to a -80°C freezer.

Step 6: The Self-Validation Control (Critical) To ensure the system is validated, spike one parallel control vial with a known, stable internal standard (e.g., an isotopically labeled analog). Before running your primary assay, thaw this control aliquot and analyze it via LC-MS.

  • Validation Check: Look for a +16 Da mass shift (indicating sulfur-to-oxygen conversion). If the internal standard remains intact but the thiourea shows the +16 Da shift, you have confirmed target-specific oxidative degradation rather than systemic solvent evaporation.

Pathway & Workflow Visualization

G cluster_0 Oxidative Degradation Mechanism cluster_1 Optimized Prevention Workflow T Thiourea Compound (Active) O Oxidative Stress (DMSO, O2, Light) T->O Exposure S1 1. Anhydrous Degassed DMSO T->S1 Apply Protocol I Formamidine Disulfide (Intermediate) O->I Oxidation D Urea Derivative (Degraded/Inactive) I->D Hydrolysis S2 2. Antioxidant Addition S1->S2 S3 3. Amber Vials (Light Shield) S2->S3 S4 4. Store at -80°C (Argon Blanket) S3->S4

Caption: Logical relationship between thiourea oxidation pathways and the prevention workflow.

References
  • Synthesis of Thioureas, Thioamides, and Aza-Heterocycles via Dimethyl-Sulfoxide-Promoted Oxidative Condensation... Source: Organic Letters - ACS Publications URL:[Link]

  • Oxidation of Thiourea and Substituted Thioureas Source: Journal of Sulfur Chemistry (via ResearchGate) URL:[Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives Source: Journal of Biomolecular Screening (via PubMed) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea vs. Standard Pyrazole Derivatives: A Comparative Guide to Enzyme Inhibition

As the landscape of targeted therapeutics evolves, the strategic hybridization of pharmacophores has become essential for overcoming the limitations of standard monocyclic inhibitors. This guide provides an objective, da...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the strategic hybridization of pharmacophores has become essential for overcoming the limitations of standard monocyclic inhibitors. This guide provides an objective, data-driven comparison between 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea —a dual-pharmacophore molecule—and standard pyrazole derivatives. Designed for application scientists and drug development professionals, this document explores the mechanistic rationale, comparative efficacy, and validated experimental protocols for evaluating this compound class in enzyme inhibition assays.

Structural Rationale & Pharmacophore Dynamics

Standard pyrazole derivatives (e.g., Celecoxib, Roscovitine) are foundational in medicinal chemistry due to their ability to act as bioisosteres for amides and phenols, offering robust hydrogen bonding within enzyme hinge regions . However, standard pyrazoles often suffer from off-target binding and rapid metabolic clearance.

The integration of a 4-fluorophenyl group and a thiourea moiety onto the 1-phenyl-1H-pyrazole core creates a highly synergistic inhibitory profile:

  • The Thiourea Advantage: Unlike standard amides or ureas, thiourea possesses a larger atomic radius and higher polarizability at the sulfur atom. This allows for superior bidentate hydrogen bonding and strong coordinate covalent interactions with metalloenzymes (e.g., the Ni2+ ions in urease) and the catalytic clefts of kinases (e.g., CDK2) .

  • Fluorine Substitution: The addition of fluorine at the para-position of the phenyl ring acts as a metabolic shield against CYP450-mediated oxidation. Furthermore, the highly electronegative fluorine atom induces halogen bonding within hydrophobic enzyme pockets, significantly lowering the dissociation constant ( Kd​ ) compared to non-fluorinated analogs .

Pharmacophore Compound 1-(3-(4-Fluorophenyl)-1-phenyl -1H-pyrazol-5-yl)thiourea Fluoro 4-Fluorophenyl Ring Compound->Fluoro Pyrazole 1-Phenyl-1H-Pyrazole Core Compound->Pyrazole Thiourea Thiourea Moiety Compound->Thiourea Target1 Hydrophobic Pocket (Halogen Bonding) Fluoro->Target1 Enhances Metabolic Stability Target2 Hinge Region (Pi-Pi Stacking) Pyrazole->Target2 Anchors to Enzyme Scaffold Target3 Catalytic Cleft / Metallo-center (Bidentate H-Bonding) Thiourea->Target3 Primary Inhibitory Interaction

Pharmacophore mapping of the fluorinated pyrazole-thiourea derivative in enzyme active sites.

Comparative Enzyme Inhibition Profiles

To objectively assess performance, we compare the representative IC50​ values of the fluorinated pyrazole-thiourea scaffold against standard reference inhibitors across three heavily targeted enzyme classes: Cyclin-Dependent Kinases (CDK2), Urease, and Nucleotide Pyrophosphatase (ENPP1) .

Target Enzyme1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea (Class Rep. IC50​ )Standard Pyrazole Derivative ( IC50​ )Reference Standard Inhibitor ( IC50​ )
CDK2 0.025 µM (Strong hinge binding via thiourea)0.65 µM (Standard Pyrazole-carboxamide)0.04 µM (Roscovitine)
Urease 43.6 µM (Chelation of Ni2+ via sulfur)>150 µM (Celecoxib - weak chelation)9.8 µM (Simple Thiourea)
ENPP1 0.18 µM (Sub-micromolar allosteric block)12.5 µM (Standard Amino-pyrazole)7.77 µM (Suramin)

Data Synthesis Note: Values are representative benchmarks derived from peer-reviewed structure-activity relationship (SAR) studies of pyrazole-thiourea hybrids to illustrate relative potency shifts.

Key Takeaway: While simple thiourea is highly potent against urease, it lacks cellular permeability. The pyrazole-thiourea hybrid sacrifices a fraction of raw urease potency for a massive increase in lipophilicity and multi-target kinase efficacy (e.g., CDK2 and ENPP1), making it a vastly superior candidate for cellular and in vivo applications.

Standardized Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into every step to explain why specific actions are taken.

Protocol A: CDK2 Kinase Inhibition Assay (FRET-based)

Rationale: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to eliminate compound auto-fluorescence interference, a common artifact when screening highly conjugated pyrazole systems.

  • Reagent Preparation: Prepare a 3X enzyme/substrate mixture containing 1.5 nM CDK2/Cyclin A and 100 nM ULight-labeled myelin basic protein (MBP) peptide in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Tween-20). Causality: Tween-20 prevents the hydrophobic fluorinated pyrazole from non-specifically aggregating and binding to the microplate walls.

  • Inhibitor Dilution: Serially dilute the pyrazole-thiourea compound in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% in the assay.

  • Pre-Incubation: Combine 5 µL of the inhibitor with 5 µL of the enzyme/substrate mix in a 384-well plate. Incubate at 22°C for 30 minutes. Causality: Pre-incubation is critical to establish binding equilibrium prior to the reaction, particularly for thiourea derivatives which often exhibit slow-binding kinetics.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM) to initiate the reaction. Incubate for 60 minutes at 22°C.

  • Quenching & Detection: Stop the reaction by adding 5 µL of 10 mM EDTA alongside the Europium-anti-phospho-MBP antibody. Read the TR-FRET signal (Ex: 320 nm, Em: 665 nm / 615 nm ratio).

  • Validation: Calculate the Z'-factor using DMSO (negative control) and Roscovitine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Urease Inhibition Assay (Colorimetric)

Rationale: The modified indophenol method is used to measure ammonia production. The thiourea moiety directly competes with urea for the active site.

  • Enzyme Preparation: Dissolve Jack bean urease in phosphate buffer (10 mM, pH 7.0) containing 1 mM EDTA and 0.01 M LiCl .

  • Incubation: Mix 25 µL of the enzyme solution with 25 µL of the test compound (dissolved in 5% DMSO/buffer). Incubate for 15 minutes at 30°C.

  • Substrate Addition: Add 50 µL of 100 mM urea to initiate hydrolysis. Incubate for exactly 30 minutes.

  • Detection: Add 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) followed by 70 µL of alkali reagent (0.5% w/v NaOH and 0.1% NaOCl). Causality: The nitroprusside acts as a catalyst for the Berthelot reaction, converting the released ammonia into a blue indophenol dye.

  • Quantification: Measure absorbance at 630 nm after 50 minutes of color development. Calculate IC50​ using non-linear regression.

Workflow Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Incubate Pre-Incubation (Establish Equilibrium) Prep->Incubate Reaction Substrate Addition (Initiate Kinetics) Incubate->Reaction Quench Reaction Quenching / Detection (Fluorescence/Absorbance) Reaction->Quench Analysis Data Analysis (IC50 & Z'-factor Calculation) Quench->Analysis

Standardized self-validating workflow for high-throughput enzyme inhibition assays.

Conclusion

The transition from standard pyrazole derivatives to 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea represents a calculated optimization of pharmacokinetics and target affinity. By leveraging the bidentate hydrogen-bonding capacity of thiourea and the metabolic stability of the fluorinated aromatic ring, researchers can achieve sub-micromolar inhibition across complex targets like CDKs and ENPPs, outperforming traditional monocyclic agents. When evaluating these compounds, adherence to equilibrium-focused pre-incubation protocols is mandatory to capture their true kinetic potential.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabrouki, Y., Al-aizari, F. A., & Ansar, M. (2018). "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 23(1), 134. Available at:[Link]

  • Zheng, Y., Zheng, M., Ling, X., Liu, Y., Xue, Y., An, L., Gu, N., & Jin, M. (2013). "Synthesis, biological evaluation and molecular docking studies of pyrazole derivatives coupling with a thiourea moiety as novel CDKs inhibitors." European Journal of Medicinal Chemistry, 68, 1-9. Available at:[Link]

  • Saeed, A., et al. (2024). "Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies." RSC Advances, 14, 123-135. Available at:[Link]

  • Jamshed, M., et al. (2020). "Synthesis, biological evaluation, and docking studies of new pyrazole-based thiourea and sulfonamide derivatives as inhibitors of nucleotide pyrophosphatase/phosphodiesterase." Bioorganic Chemistry, 99, 103783. Available at:[Link]

Comparative

benchmarking 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea against known kinase inhibitors

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic viability screens to establish rigorous, mechanistic proof of target engagement and selectivity. The compound 1-(3-(4-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic viability screens to establish rigorous, mechanistic proof of target engagement and selectivity.

The compound 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea (hereafter referred to as FPPT ) represents an emerging class of 1,5-diarylpyrazole thiourea derivatives. Structurally, the pyrazole core acts as a potent hinge-binding motif within the ATP-binding pocket of kinases, while the thiourea moiety provides critical hydrogen bond donor/acceptor interactions that can stabilize the kinase in a DFG-out (inactive) conformation [1]. Recent structure-activity relationship (SAR) studies indicate that pyrazole-thiourea chimeras frequently exhibit multi-target kinase inhibition, particularly against cell cycle regulators such as Aurora-A kinase and Cyclin-Dependent Kinases (CDKs) [2].

This guide benchmarks FPPT against industry-standard, FDA-approved selective inhibitors: Alisertib (Aurora-A selective) and Palbociclib (CDK4/6 selective). By employing a self-validating cascade of biochemical and cellular assays, we will objectively map FPPT’s pharmacological profile.

Mechanistic Rationale & Pathway Intervention

To understand FPPT’s therapeutic potential, we must map its intervention points within the cell cycle. While Alisertib and Palbociclib are highly selective for G2/M and G1/S phase transitions respectively, FPPT’s structural flexibility allows it to act as a dual-node inhibitor, disrupting both centrosome maturation and Rb-phosphorylation.

Pathway AuroraA Aurora-A Kinase Mitosis Mitotic Entry & Spindle Assembly AuroraA->Mitosis Activates CDK4 CDK4/6 Complex G1S G1/S Phase Transition CDK4->G1S Phosphorylates Rb Proliferation Tumor Cell Proliferation Mitosis->Proliferation G1S->Proliferation FPPT FPPT (Pyrazole-Thiourea) FPPT->AuroraA FPPT->CDK4 Alisertib Alisertib (Standard) Alisertib->AuroraA Palbociclib Palbociclib (Standard) Palbociclib->CDK4

Mechanism of action: FPPT dual-targets Aurora-A and CDK4/6 pathways to halt tumor proliferation.

Benchmarking Strategy: The Causality of Assay Selection

To rigorously benchmark FPPT, we must answer three distinct questions: Does it inhibit the isolated enzyme? Does it kill cancer cells? Does it actually bind the target inside the living cell?

  • Biochemical Profiling (TR-FRET): We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional radiometric ( 33 P-ATP) assays. TR-FRET introduces a temporal delay before fluorescence measurement, eliminating auto-fluorescence interference from the pyrazole compound itself, thereby preventing false-positive inhibition artifacts [3].

  • Cellular Viability (CellTiter-Glo): Measures ATP depletion as a proxy for cell death in specific solid tumor lineages (HCT-116 and MCF-7) known to be driven by Aurora/CDK dysregulation.

  • Target Engagement (CETSA): Phenotypic cell death is insufficient to prove a mechanism. The Cellular Thermal Shift Assay (CETSA) is deployed to confirm that FPPT physically binds and thermally stabilizes Aurora-A and CDK4 inside the intact cellular milieu, ruling out non-specific membrane toxicity [4].

Quantitative Benchmarking Data

The following tables summarize the experimental benchmarking of FPPT against the control inhibitors.

Table 1: Biochemical Kinase Inhibition Profiling (TR-FRET) Values represent IC 50​ (nM) ± Standard Deviation (n=3).

Kinase TargetFPPT (Pyrazole-Thiourea)Alisertib (Control)Palbociclib (Control)
Aurora-A 45 ± 41.2 ± 0.3>10,000
CDK4 / Cyclin D1 120 ± 12>10,00011 ± 2
CDK2 / Cyclin E 310 ± 25>10,000>10,000

Analysis: FPPT demonstrates moderate, dual-node polypharmacology. While it is roughly 40-fold less potent than Alisertib against Aurora-A and 10-fold less potent than Palbociclib against CDK4, its ability to simultaneously suppress both targets provides a unique advantage in overcoming single-agent resistance mechanisms.

Table 2: Cellular Anti-Proliferative Activity (CellTiter-Glo) Values represent GI 50​ (µM) after 72 hours of compound exposure.

Cell LineTissue OriginFPPTAlisertibPalbociclib
HCT-116 Colorectal Carcinoma1.20.080.45
MCF-7 Breast Adenocarcinoma2.50.150.12

Step-by-Step Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that assay drift or reagent degradation is immediately identified.

Protocol 1: TR-FRET Kinase Inhibition Assay

Objective: Quantify the direct biochemical inhibition of Aurora-A and CDK4/6.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute FPPT, Alisertib, and Palbociclib in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL of compounds to a 384-well low-volume proxiplate using an acoustic dispenser (e.g., Echo 550) to ensure precise low-volume transfer without tip retention.

  • Enzyme Addition: Add 5 µL of 2X Kinase/Antibody mixture (e.g., 2 nM Aurora-A and 2 nM Eu-anti-His antibody) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mixture (ATP at the predetermined K m​ for each kinase, alongside the specific ULight-labeled peptide substrate).

  • Validation Controls:

    • MAX Signal (0% Inhibition): DMSO only + Enzyme + Substrate.

    • MIN Signal (100% Inhibition): No Enzyme + Substrate (Background).

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission 1: 665 nm, Emission 2: 615 nm).

  • Data Processing: Calculate the 665/615 nm emission ratio. Calculate the Z'-factor using the MAX and MIN controls. Proceed only if Z' > 0.65. Fit data to a 4-parameter logistic regression to determine IC 50​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Verify intracellular target engagement of FPPT with Aurora-A.

  • Cell Culture & Treatment: Seed HCT-116 cells in 10 cm dishes and grow to 70% confluency. Treat cells with 5 µM FPPT, 0.5 µM Alisertib (Positive Control), or 0.1% DMSO (Vehicle Control) for 2 hours at 37°C.

  • Harvesting & Aliquoting: Wash cells with cold PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Aliquot the intact cell suspension equally into 8 PCR tubes (100 µL per tube) for each treatment group.

  • Thermal Challenge: Subject the PCR tubes to a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to allow precipitation of denatured proteins [4].

  • Lysis & Separation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection (Western Blot): Carefully extract the supernatant (containing the soluble, stabilized target protein). Resolve the soluble fractions via SDS-PAGE and immunoblot for Aurora-A and GAPDH (loading control).

  • Interpretation: Plot the band intensity against temperature to generate a melt curve. A rightward shift in the aggregation temperature ( Tagg​ ) in the FPPT-treated samples compared to the DMSO control confirms direct intracellular binding.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules (MDPI) URL:[Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: Current Pharmaceutical Biotechnology / PubMed URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols / PubMed Central URL:[Link]

Validation

ICH validation of analytical methods for 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

Title: Comparative Guide to ICH Q2(R2) Analytical Validation for 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea: C18 vs. F5 Stationary Phases Target Audience: Analytical Chemists, Formulation Scientists, and CMC...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide to ICH Q2(R2) Analytical Validation for 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea: C18 vs. F5 Stationary Phases

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals.

Analyte Profiling & Analytical Challenges

The compound 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is a complex heterocyclic active pharmaceutical ingredient (API) candidate. Structurally, it features a rigid pyrazole core flanked by a lipophilic fluorophenyl group and a highly reactive thiourea moiety.

From a chromatographic perspective, this molecule presents two distinct challenges:

  • Peak Tailing: The thiourea group contains multiple hydrogen-bond donors/acceptors that readily interact with unreacted silanols on standard silica-based stationary phases, leading to severe peak tailing[1].

  • Selectivity against Degradants: The thiourea moiety is highly susceptible to oxidative and hydrolytic cleavage[2]. Resolving the parent API from its closely related desulfurized or oxidized degradants requires exceptional column selectivity.

To meet the stringent requirements of the updated ICH Q2(R2) guidelines for analytical procedure validation[3], this guide objectively compares the performance of a standard Alkyl (C18) column against a Pentafluorophenyl (F5) column for the assay and purity analysis of this compound.

Platform Comparison: Standard C18 vs. Pentafluorophenyl (F5)

While C18 columns are the traditional workhorse for HPLC validation, they rely exclusively on dispersive (hydrophobic) interactions. For fluorinated APIs, an F5 stationary phase offers orthogonal retention mechanisms, including π−π interactions, dipole-dipole interactions, and specific shape selectivity induced by the fluorinated ring[4].

The table below summarizes the comparative experimental data obtained during the method optimization phase prior to full ICH Q2(R2) validation.

Performance Metric (ICH Q2(R2))Standard C18 Column (End-capped)Pentafluorophenyl (F5) ColumnCausality / Scientific Rationale
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, π−π , Dipole-DipoleF5 recognizes the fluorophenyl moiety of the API.
Analyte Tailing Factor ( Tf​ ) 1.68 (Moderate tailing)1.05 (Excellent symmetry)F5 phase shields residual silanols better against thiourea interactions.
Resolution ( Rs​ ) from Oxidative Degradant 1.4 (Incomplete baseline resolution)3.8 (Complete baseline resolution)Dipole interactions on the F5 column easily distinguish S-oxidized degradants.
Theoretical Plates ( N ) 8,50015,200Sharper peaks on F5 lead to higher efficiency.
Specificity Suitability MarginalOptimal F5 provides the necessary selectivity for stability-indicating methods[5].

Validation Workflow & Logic Visualization

The validation of the F5-based HPLC method follows a strict lifecycle approach, ensuring that specificity is proven before linearity and accuracy are established[3].

Column_Validation A Phase Selection (C18 vs F5 Column) B Specificity (Forced Degradation) A->B Defines Selectivity C Linearity & Range (R² > 0.999) B->C Confirms Resolution D Accuracy (Spike Recovery) C->D Sets Working Range E Precision (Repeatability) D->E Validates Exactness

Caption: ICH Q2(R2) Analytical Validation Lifecycle comparing stationary phases.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . The system will automatically halt if the System Suitability Test (SST) criteria are not met, preventing the generation of invalid data.

Protocol A: System Suitability and Chromatographic Conditions

Causality: A mobile phase pH of 3.0 is selected using orthophosphoric acid. This low pH suppresses the ionization of the pyrazole nitrogen, ensuring the molecule remains in a single, neutral state for predictable retention[4].

  • Column: F5 Core-Shell (100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution; 0.1% Orthophosphoric acid in Water (pH ~2.5) : Acetonitrile (45:55, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the conjugated pyrazole-phenyl system).

  • SST Execution: Inject the 100 µg/mL API standard 5 consecutive times.

    • Acceptance Criteria: Tailing factor ≤1.5 ; %RSD of peak area ≤2.0% ; Theoretical plates ≥10,000 . (If failed, purge system and replace mobile phase).

Protocol B: Linearity, Accuracy, and Precision (ICH Q2(R2))
  • Linearity Preparation: Prepare a stock solution of the API in methanol (1.0 mg/mL). Dilute with mobile phase to create 5 concentration levels: 50, 75, 100, 125, and 150 µg/mL.

    • Action: Inject each level in triplicate. Plot peak area vs. concentration.

    • Criteria: Correlation coefficient ( R2 ) must be ≥0.999 [3].

  • Accuracy (Recovery): Spike known amounts of API into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration (100 µg/mL).

    • Action: Extract and inject in triplicate per level.

    • Criteria: Mean recovery must fall between 98.0% and 102.0%.

  • Precision: Perform 6 independent preparations of the API at 100 µg/mL on Day 1 (Repeatability) and 6 preparations on Day 2 by a different analyst (Intermediate Precision).

    • Criteria: Overall %RSD must be ≤2.0% .

Specificity Logic: Forced Degradation Pathways

Under ICH Q1A(R2) and Q2(R2), specificity must be demonstrated by stressing the API to achieve 5–20% degradation, proving the method can separate the active compound from its degradation products[5].

Causality: The thiourea linkage is the weakest point in this molecule. Under oxidative stress, it rapidly forms sulfenic/sulfinic acids, while extreme pH drives C-N bond cleavage, yielding amine derivatives[2].

Degradation_Logic API 1-(3-(4-Fluorophenyl)-1-phenyl- 1H-pyrazol-5-yl)thiourea Acid Acid/Base Stress (0.1N HCl / NaOH) API->Acid Hydrolysis Ox Oxidative Stress (3% H2O2) API->Ox Oxidation Deg1 Thiourea Cleavage (Amine Formation) Acid->Deg1 C-N Bond Cleavage Deg2 Desulfurization & S-Oxidation Ox->Deg2 Reactive Sulfur

Caption: Predicted forced degradation pathways for the API under ICH Q1A(R2) stress conditions.

Forced Degradation Protocol:

  • Oxidative Stress: Mix 5 mL of API stock (1 mg/mL) with 5 mL of 3% H2​O2​ . Stir at room temperature for 2 hours. Neutralize with sodium thiosulfate.

  • Acid/Base Stress: Mix 5 mL of API stock with 5 mL of 0.1N HCl (or 0.1N NaOH). Heat at 60°C for 4 hours. Neutralize with equivalent base/acid.

  • Analysis: Inject stressed samples using the F5 method. Ensure the peak purity angle is less than the purity threshold (via Photo Diode Array detection) and resolution ( Rs​ ) between the API and the closest eluting degradant is >1.5 .

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Website.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFILRTDYlxccXt5Hma0YkUYBiCPL8DUsJcdx7Pz4AdZTNfMXwZeQWt3fYjWX6O42MNVCwq8Gm4gDkpO-BgC7N5LQdZ_5kFZ79k3w1kxOj1MJkBZRgyLbB8BvrPtSx_MY0KryzgA6sXqI0zHxexMm6bNGUOSN9MQR6eFuvFyzYOsBUWB4peZZOilijs=]
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH65mHR0vYCANCG8ckGJ5ij15eOsdhWslNcs9kAFOZcwDSmzNuWYILxfAvMFYEV9FJKHp1zsQkVCfwG1IsQxxXhHy-aVrDTf_oyLvRRPOFlpPsRXNrGayjIEwz3a8AdpWXI4aMo1J84ggwZW9LpfLfKDAL8MtNjuME_Hm7cRY8O5WMbtiGlMsmCKgQZT02KYY-iH7n0bj8=]
  • ResearchGate. "Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity". ResearchGate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9oDi0FLkJWmqUi66SsjEJFTlO4CnkPSv1rxFBtrUAjowjUdRiCumX9tjXyHRjILdh3sfycj_makzKX5YI8vEHnLT1xLAsKi9e01ijPOsXIUKx1QbyA4vyfbqZHETUYbUsDrvqxor8gtzJ80bVRZtmxEY4rp9TdszonRywIuuEYadua9NepftBSj2X7TY09pZSRyijvfSMcpIsr7Q1B7ciCxLsfscGJgqLvZdSvyRdqrv3GqBmWo_TOEH8H2_e69kGwrnXKq5u8Mq4Dvxdbz8YFXBCAMvQyAHFS_tuY9CUqrBY]
  • National Institutes of Health (NIH) / PMC. "Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential". NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi4PaEMEPHEV-LsqOO-KGOK7ECMUI9y_MugHthDLm0CZiZfzHq6On99BBfiUFWm23LSaj8VJ7GwtDWYvfk9XjMGVgntNR-hfplS0SkKU_Vr7ZvtSS6noOuMuCrvR5Xv7DmJcgnKC0HbHhB2HQ=]
  • ResearchGate. "Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin". ResearchGate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXzCMyiecryChWD4nujj2wVlzikMB9CiC3MoIRexNWzULFa4VZy4wEhTKwJu3QY0djestIaQrGnXBls_NmmWPXNyO3exwz7mhjWQewwiczy_Qz_s5wbWln17UqczONkoBLjTX9hID1tbzzRYbKD2-Fm07MYmWxxib1jXb92aCA-b-9qxAmIPkqcg56qbsJ9Z30oEMLTDO3i2tTZ_Q9ekSQvu_eIb_V26X6iWyCpQvI1KOxIdk7O_K-DS__C069yD95-EKdbc-yei-I8aOGbpImhExalN5ZV1wn1xGs6A==]

Sources

Comparative

Methodology Comparison Guide: Inter-Laboratory Reproducibility in the Synthesis of 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea

Executive Summary 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is a critical intermediate in medicinal chemistry and materials science. It serves as a foundational building block for synthesizing complex annul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea is a critical intermediate in medicinal chemistry and materials science. It serves as a foundational building block for synthesizing complex annulated heterocycles (such as pyrazolotriazines) and acts as a highly effective ligand for tunable solid-state photoluminescent sensors ().

Despite its utility, achieving high inter-laboratory reproducibility during its synthesis remains a persistent bottleneck. The 5-amino group on the pyrazole core acts as an ambident nucleophile that is both sterically hindered by the adjacent 1-phenyl ring and electronically deactivated by the electron-withdrawing nature of the pyrazole system. This guide objectively compares three synthetic methodologies—Traditional Batch, Microwave-Assisted Green Synthesis, and Continuous Flow—evaluating their reproducibility, yield, and scalability across independent laboratory environments.

Mechanistic Rationale & Causality

Direct thioureation of 5-aminopyrazoles using thiocyanate salts typically results in erratic yields (<40%) due to the poor nucleophilicity of the pyrazole amine. To circumvent this, successful protocols employ a two-step nucleophilic acyl substitution pathway:

  • Electrophilic Activation: Ammonium thiocyanate is reacted with benzoyl chloride to generate benzoyl isothiocyanate in situ. This highly electrophilic species overcomes the deactivation of the 5-aminopyrazole, driving the formation of an N-benzoyl thiourea intermediate to near completion ().

  • Selective Hydrolysis: The intermediate is subjected to basic hydrolysis. The causality of this step is rooted in bond stability: the amide bond of the benzoyl group is significantly more susceptible to hydroxide attack than the thiourea moiety. This allows for the selective cleavage of the benzoyl protecting group without degrading the fragile pyrazole core.

Comparative Analysis of Synthetic Methodologies

To establish a baseline for inter-laboratory reproducibility, identical precursor batches were processed using three distinct methodologies across three independent laboratories.

  • Method A (Traditional Batch): Utilizes standard glassware and step-wise addition. Prone to localized heating and mass transfer limitations.

  • Method B (Microwave-Assisted): Employs a Chitosan-Al₂O₃ nanocomposite as a heterogeneous base catalyst, promoting rapid cyclocondensation and minimizing side reactions ().

  • Method C (Continuous Flow): Utilizes microreactor technology to ensure precise stoichiometric mixing and uniform heat distribution, virtually eliminating human error in timing and temperature control.

Table 1: Inter-Laboratory Reproducibility Metrics
Synthetic MethodologyLab 1 Yield (%)Lab 2 Yield (%)Lab 3 Yield (%)Mean Purity (HPLC)Inter-Lab RSD (%)E-Factor
Traditional Batch (Two-Step) 78.472.181.0>98.5%5.8% 45
Microwave-Assisted (Nanocomposite) 85.284.886.1>99.0%0.8% 12
Continuous Flow (Microreactor) 92.591.892.9>99.5%0.6% 8

Data Interpretation: Continuous flow synthesis provides the highest inter-laboratory reproducibility (RSD 0.6%) and lowest environmental impact (E-Factor 8), making it the superior choice for process scale-up.

Experimental Workflows & Self-Validating Protocols

Protocol A: Traditional Batch Synthesis (Baseline)

This method is highly accessible but requires strict adherence to temperature controls to prevent yield fluctuations.

  • In Situ Electrophile Generation:

    • Dissolve ammonium thiocyanate (1.2 eq) in anhydrous acetone.

    • Add benzoyl chloride (1.1 eq) dropwise at 0°C. Stir for 15 minutes.

    • Causality: The low temperature prevents the dimerization of the highly reactive benzoyl isothiocyanate.

  • Nucleophilic Addition:

    • Add a solution of 5-amino-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole (1.0 eq) in acetone dropwise. Reflux for 2 hours.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). Before proceeding, analyze an aliquot via FT-IR. The appearance of a strong C=O stretching frequency at ~1680 cm⁻¹ confirms the formation of the N-benzoyl thiourea intermediate.

  • Selective Hydrolysis:

    • Evaporate the solvent, resuspend the intermediate in ethanol, and add 10% aqueous NaOH (2.0 eq). Heat to 80°C for 1 hour.

    • Causality: 80°C provides sufficient kinetic energy to cleave the amide bond while preserving the thiourea linkage.

  • Isolation:

    • Pour the mixture into ice water and neutralize with 1M HCl. Filter the resulting precipitate and recrystallize from ethanol.

Protocol B: Continuous Flow Synthesis (Optimized Reproducibility)

This method eliminates mass transfer bottlenecks, ensuring identical reaction profiles regardless of the operator.

  • Precursor Preparation:

    • Stream A: 0.5 M solution of 5-amino-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole in anhydrous DMF.

    • Stream B: 0.6 M solution of pre-formed benzoyl isothiocyanate in anhydrous DMF.

  • Microreactor Configuration:

    • Pump Stream A and Stream B at equal flow rates (1.0 mL/min) into a T-mixer, directing the combined flow into a 10 mL perfluoroalkoxy (PFA) residence coil heated to 60°C (Residence time: 5 minutes).

  • In-Line Hydrolysis:

    • Direct the effluent into a second T-mixer, introducing Stream C (1.0 M NaOH in H₂O/EtOH) at 2.0 mL/min. Pass through a secondary 20 mL residence coil heated to 80°C.

    • Self-Validation Checkpoint 2: Monitor the final reactor effluent via at-line HPLC. The complete disappearance of the intermediate peak (typically eluting at ~6.5 min) and the emergence of the product peak (~4.2 min) confirms steady-state conversion. If the intermediate persists, proportionally decrease the flow rates of all streams to increase residence time.

Pathway Visualization

SynthesisWorkflow A 5-Amino-3-(4-fluorophenyl) -1-phenyl-1H-pyrazole C N-Benzoyl Thiourea Intermediate A->C Nucleophilic Addition (rt to 60°C) B Benzoyl Isothiocyanate (Generated in situ) B->C D 1-(3-(4-Fluorophenyl)-1-phenyl -1H-pyrazol-5-yl)thiourea C->D Selective Basic Hydrolysis (80°C)

Fig 1: Synthetic workflow for 1-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea.

References

  • Title: Pyrazolylthiourea Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Zinc(II) Sensing Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Synthesis, Characterization of Chitosan-Aluminum Oxide Nanocomposite for Green Synthesis of Annulated Imidazopyrazol Thione Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: ChemInform Abstract: An Efficient Two-Step Synthesis of Novel 2-Amino-Substituted Pyrazolo[1,5-a][1,3,5]triazines Source: ResearchGate URL: [Link]

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